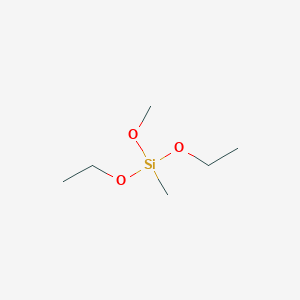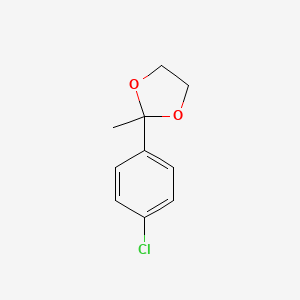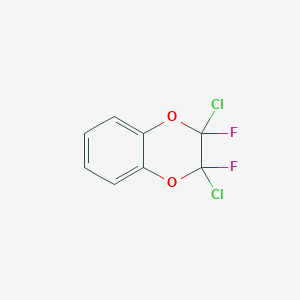
Sodium 2,4,6-triisopropylbenzenesulfonate
Vue d'ensemble
Description
Sodium 2,4,6-triisopropylbenzenesulfonate (TIPBS) is an organic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and has a wide range of properties that make it useful for research. It is also known as sodium triphenylsulfonate, sodium triphenylsulfonate, sodium phenylsulfonate, and triphenylsulfonate sodium salt. TIPBS has been used in research for its ability to solubilize and stabilize proteins, lipids, and other biological molecules.
Applications De Recherche Scientifique
1. Use in Adsorbent Preparation for Decontamination Processes
Sodium dodecylbenzenesulfonate (SDBS), a related compound, has been utilized in the preparation of silica-based adsorbents with surface-functionalization for nuclear decontamination processes. These adsorbents efficiently remove radioactive atoms, including Cs ions bound to SDBS, through electrostatic attraction in a mesoporous structure (Kim, J. Kim, Lee, & Lee, 2019).
2. Investigation in Micellar Structure and Growth
Studies on sodium p-n-dodecylbenzenesulfonate, a similar compound, have revealed insights into micellar structure and growth. These investigations help in understanding the behavior of surfactants in various applications, including detergents and emulsifiers (Caponetti et al., 1987).
3. Application in Organometallic Chemistry
Research has shown that sodium 3-(2,6-diisopropylphenyl)imino)methyl)-4-hydroxybenzenesulfonate, a compound related to sodium 2,4,6-triisopropylbenzenesulfonate, can be used to synthesize palladium(II) complexes. These complexes have been found effective as catalysts in methoxycarbonylation of 1-hexene, a significant reaction in industrial organic chemistry (Akiri & Ojwach, 2021).
4. Role in Luminescent Coordination Polymers
Sodium 4-hydroxybenzenesulfonate, structurally related to this compound, has been used in synthesizing luminescent lanthanide coordination polymers. These materials have potential applications in optical and electronic devices (Yang et al., 2008).
5. Aggregation Studies in Aqueous Solutions
Research on sodium alkylbenzenesulfonates, similar to this compound, has provided valuable insights into the molecular motion and aggregation behavior of surfactants in aqueous solutions. These findings are crucial for applications in areas such as cleaning agents and emulsion stabilizers (Nagashima & Blum, 2001).
Propriétés
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S.Na/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17,18);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOHNQVNKGMLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)[O-])C(C)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)









![Ethyl (1R*,2R*,3R*,5S*)-2-(9-fluorenylmethoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320742.png)

![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)